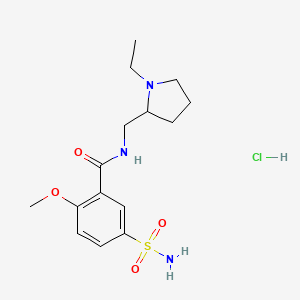

Sulpiride hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23694-14-6 |

|---|---|

Molecular Formula |

C15H24ClN3O4S |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride |

InChI |

InChI=1S/C15H23N3O4S.ClH/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1H |

InChI Key |

PFHZICSPLHQCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Sulpiride Hydrochloride

Dopaminergic Receptor Antagonism Mechanisms

Sulpiride's primary mechanism of action involves the selective blockade of dopamine (B1211576) D2-like receptors, which include the D2, D3, and D4 subtypes. patsnap.comfrontiersin.org Its therapeutic effects are largely attributed to its ability to modulate dopaminergic neurotransmission in various brain regions. patsnap.com

Selective Antagonism of Dopamine D2 Receptors

Sulpiride (B1682569) acts as a selective antagonist at dopamine D2 receptors. patsnap.comselleckchem.com This selectivity for D2 receptors over other receptor types, such as serotonin (B10506) receptors, contributes to its distinct clinical profile. patsnap.com The antagonism of D2 receptors by sulpiride is a key factor in its pharmacological effects. patsnap.comnih.gov Research indicates that for optimal therapeutic outcomes, D2 receptor occupancy should be within the range of 65-80%. drugbank.com In vitro studies have demonstrated sulpiride's binding affinity for the dopamine D2 receptor.

Interactive Table: Sulpiride Binding Affinity for Dopamine D2 Receptors

| Receptor Subtype | Ligand | Assay Conditions | Ki (nM) | Reference |

|---|---|---|---|---|

| Dopamine D2 | [3H]spiperone displacement | Human recombinant | 9.8 | quora.com |

| Dopamine D2 | [3H]spiperone displacement | Rat striatal membranes | 18.2 | nih.gov |

Antagonism of Dopamine D3 Receptors

Interactive Table: Sulpiride Binding Affinity for Dopamine D3 Receptors

| Receptor Subtype | Ligand | Assay Conditions | Ki (nM) | Reference |

|---|---|---|---|---|

| Dopamine D3 | [3H]spiperone displacement | Human recombinant | 8.05 | quora.com |

| Dopamine D3 | [3H]spiperone displacement | Human | 88 | guidetopharmacology.org |

Role at Dopamine D4 Receptors

Sulpiride also demonstrates a weaker affinity for dopamine D4 receptors. frontiersin.org While its primary actions are at D2 and D3 receptors, its interaction with D4 receptors may play a role in its broader pharmacological profile. drugbank.comfrontiersin.org The binding affinity of sulpiride for the D4 receptor is notably lower than for the D2 and D3 subtypes. frontiersin.orgquora.com

Interactive Table: Sulpiride Binding Affinity for Dopamine D4 Receptors

| Receptor Subtype | Ligand | Assay Conditions | Ki (nM) | Reference |

|---|---|---|---|---|

| Dopamine D4 | [3H]spiperone displacement | Human recombinant | 54 | quora.com |

Presynaptic and Postsynaptic Dopamine Receptor Interactions

Sulpiride exhibits complex interactions with both presynaptic and postsynaptic dopamine receptors. nih.gov It is a potent antagonist at presynaptic dopamine autoreceptors. nih.gov At lower doses, sulpiride is thought to preferentially block these presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine synthesis and release. nih.govnih.gov In contrast, at higher doses, its primary action is the blockade of postsynaptic D2 receptors, resulting in a reduction of dopaminergic signaling. nih.gov

Dose-Dependent Receptor Modulation Mechanisms

The pharmacological effects of sulpiride are notably dose-dependent. patsnap.comnih.gov This dose-dependent activity is attributed to its differential effects on presynaptic and postsynaptic dopamine receptors. frontiersin.orgnih.gov

Low Doses : At lower doses, sulpiride acts predominantly as a presynaptic autoreceptor antagonist, which can increase dopamine release. patsnap.comnih.gov This mechanism is thought to underlie some of its therapeutic applications. patsnap.com

This biphasic action, with a predominance of presynaptic effects at lower doses and postsynaptic effects at higher doses, is a key feature of sulpiride's pharmacology. frontiersin.org

Non-Dopaminergic Receptor Interactions

A defining characteristic of sulpiride is its minimal affinity for non-dopaminergic receptors. patsnap.com Unlike many other antipsychotic agents, sulpiride has a low affinity for serotonin, adrenergic, histamine, and muscarinic receptors. patsnap.commedchemexpress.com This selectivity for dopamine receptors contributes to a more favorable side effect profile compared to broader-spectrum antipsychotics. patsnap.com However, some studies have noted a weak affinity for sigma receptors, although the clinical significance of this interaction is not yet fully understood. patsnap.com

Gamma-Hydroxybutyrate (GHB) Receptor Upregulation

Chronic administration of (-)-sulpiride has been demonstrated to induce an upregulation of gamma-hydroxybutyrate (GHB) receptors. nih.gov In vivo studies in rats, involving continuous intracerebroventricular infusion of (-)-sulpiride (60 microg/day for 7 days), resulted in an increase in the density of brain GHB receptors. nih.gov Similarly, in vitro experiments using a mouse hybridoma cell line (NCB-20 cells) expressing GHB receptors showed that treatment with 100 microM (-)-sulpiride for 3 days led to an increased density of these receptors. nih.gov This effect on GHB receptors appears to be a distinguishing characteristic of sulpiride, as similar administration of the typical antipsychotic haloperidol (B65202) did not produce the same up-regulation. nih.gov The upregulation of GHB receptors by sulpiride occurs without a modification of their corresponding affinity (dissociation constant, Kd). nih.gov These findings suggest that sulpiride may induce plastic changes in GHB receptors, potentially through antagonistic properties at these sites. nih.gov

Some benzamide (B126) antipsychotic drugs, including sulpiride, have an affinity for GHB receptors, suggesting that some of their effects may be mediated through this interaction. researchgate.netresearchgate.net The potential involvement of GHB receptors in dopaminergic transmission may imply a role in the pathophysiology of conditions like schizophrenia. researchgate.netresearchgate.net

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

Sulpiride's primary mechanism of action is as a selective dopamine D2 receptor antagonist. nih.gov However, this interaction with the dopaminergic system can indirectly lead to modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. In vivo studies have shown that sulpiride administration can cause a long-lasting increase in the extracellular levels of serotonin. nih.gov This suggests that by blocking D2 receptors, sulpiride can influence the release of serotonin, thereby modulating serotonergic neurotransmission. nih.gov

Sigma Receptor Involvement

A notable aspect of sulpiride's pharmacology is its lack of significant affinity for sigma receptors. nih.govethernet.edu.et Many antipsychotic drugs, both typical and atypical, demonstrate binding to sigma-1 receptors. nih.gov However, studies have shown that sulpiride is an exception to this trend. nih.govethernet.edu.et This lack of interaction with sigma-1 receptors distinguishes sulpiride from other neuroleptics like haloperidol. nih.gov The sigma receptor family, including the sigma-1 and sigma-2 subtypes, is involved in a variety of cellular functions and is a target for a diverse range of psychotropic drugs. nih.gov The absence of sigma receptor binding in sulpiride's profile may contribute to its unique clinical characteristics.

Carbonic Anhydrase Inhibition

Sulpiride has been identified as an effective inhibitor of carbonic anhydrase (CA), particularly the human isozyme II (hCA II). nih.gov The X-ray crystal structure of the adduct of hCA II with sulpiride has been resolved, providing detailed insight into their interaction. nih.gov Sulpiride's inhibitory potency against hCA II is comparable to that of dichlorophenamide, a clinically used sulfonamide. nih.gov

The binding of sulpiride to the active site of hCA II involves the zinc-anchoring sulfonamide group, a common feature of sulfonamide-based CA inhibitors. nih.gov However, the interaction of the rest of the sulpiride molecule with the enzyme's active site is distinct. nih.gov This includes a unique hydrogen bond between the imino part of sulpiride's carboxamido group and a water molecule, as well as a specific stacking interaction between the N-methyl-pyrrolidine ring of sulpiride and the aromatic ring of the Phe 131 residue in the enzyme's active site. nih.gov

The inhibitory activity of sulpiride and its analogues on carbonic anhydrase has been studied using various methods, including a potentiometric technique with a pCO2 sensor. nih.gov These studies contribute to understanding the structure-activity relationships for the inhibition of this enzyme. nih.gov

Table 1: Inhibitory Activity of Sulpiride against Human Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Constant (Ki) |

| hCA II | 40 nM |

| hCA I | 1200 nM |

| hCA IV | 620 nM |

Data sourced from a study on the X-ray crystallographic structure of the hCA II-sulpiride adduct. nih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft. patsnap.com Inhibition of GlyT1 leads to increased extracellular glycine levels, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine is an obligatory co-agonist at these receptors. patsnap.comnih.gov This mechanism has been a significant area of research for the development of new treatments for schizophrenia, particularly for addressing the negative and cognitive symptoms. nih.gov While the therapeutic strategy of GlyT1 inhibition is highly relevant to the treatment of schizophrenia, there is no direct evidence to suggest that sulpiride hydrochloride acts as a GlyT1 inhibitor. Its therapeutic effects are primarily attributed to its other pharmacological actions.

Molecular Level Interactions and Binding Studies

In Silico Studies of Receptor Binding (e.g., Asp-119 and Phe-417 residues)

In silico molecular modeling studies have provided valuable insights into the interaction of sulpiride with its primary targets, the dopamine D2 and D3 receptors. nih.govdrugbank.com Molecular docking calculations have been employed to determine the binding profile of sulpiride to the D3 dopamine receptor. nih.govdrugbank.com These computational studies have revealed that specific amino acid residues within the receptor's binding pocket are crucial for the stable docking of the sulpiride molecule. nih.govdrugbank.com

Specifically, the residues Asp-119 and Phe-417 of the D3 receptor have been identified as providing a stable docking site for sulpiride. nih.govdrugbank.com These findings from molecular dynamics simulations and docking studies help to elucidate the molecular basis of sulpiride's selective dopaminergic blocking activity. nih.govdrugbank.com

Quantification of Dopamine Receptor Binding Sites using Labeled Ligands (e.g., [3H]sulpiride)

The quantification of dopamine receptor binding sites is a cornerstone of neuropharmacological research, providing critical insights into receptor density and affinity in various physiological and pathological states. Tritiated sulpiride, specifically the active S-enantiomer ([3H]-S-sulpiride), has proven to be a valuable radioligand for the selective labeling and direct measurement of dopamine D2 receptors. nih.gov

Research utilizing [3H]-S-sulpiride for binding assays in rat and rabbit striatal membranes has successfully characterized a single, uniform population of high-affinity binding sites. nih.gov These sites exhibit the pharmacological profile characteristic of the D2 dopamine receptor subtype. nih.gov Studies have demonstrated that under specific assay conditions, [3H]-S-sulpiride can selectively label these D2 receptors, allowing for their direct quantification. nih.gov

Comparative studies have been conducted to determine the relationship between sites labeled by [3H]-S-sulpiride and another commonly used D2 antagonist radioligand, [3H]spiperone. When S-sulpiride is used to define specific binding, [3H]spiperone labels the same number of sites as [3H]-S-sulpiride, confirming they bind to the same D2 receptor population. nih.govnih.gov However, the affinity of [3H]spiperone for these sites is significantly higher, approximately 80 to 90 times greater than that of [3H]-S-sulpiride. nih.gov This highlights the utility of [3H]-S-sulpiride as a more selective tool for D2 receptors, as [3H]spiperone can also bind to other sites, such as serotonin receptors, if not appropriately blocked. nih.gov

The binding characteristics of [3H]sulpiride are influenced by various factors, including the ionic environment and temperature. The specific binding of [3H]sulpiride to D2 receptors in rat striatal membranes is dependent on the presence of sodium ions; in their absence, specific binding is undetectable. nih.gov The affinity of [3H]sulpiride for D2 receptors is enhanced in a dose-dependent manner by sodium ions, while magnesium ions have the opposite effect. nih.gov Lowering the incubation temperature also leads to an increase in the ligand's affinity. nih.gov

Detailed binding parameters from studies using [3H]-S-sulpiride in different species are summarized below.

| Species | Dissociation Constant (Kd) (nM) | Maximum Binding (Bmax) (fmol/mg of protein) | Reference |

|---|---|---|---|

| Rat | 5.6 | 590 | nih.gov |

| Rabbit | 8.3 | 540 | nih.gov |

These quantitative binding assays underscore the utility of [3H]sulpiride as a selective radioligand for the direct investigation and quantification of D2 dopamine receptors.

Photoactivatable Sulpiride for Receptor Function Exploration

Advancements in chemical biology have led to the development of photoactivatable, or "caged," compounds that provide precise spatiotemporal control over drug action. A photoactivatable version of sulpiride has been synthesized to facilitate a deeper exploration of dopamine receptor function and signaling kinetics. nih.govnih.govresearchgate.net

This innovative tool involves conjugating sulpiride with a photoremovable protecting group (PPG), such as 8-cyano-7-hydroxyquinolinyl (CyHQ). nih.govresearchgate.net The resulting compound, CyHQ-sulpiride, is biologically inactive in its "caged" state but can rapidly release active sulpiride upon exposure to light of a specific wavelength (e.g., 365 or 405 nm). nih.govresearchgate.net This technique allows researchers to apply a D2 receptor antagonist with a high degree of temporal and spatial precision. nih.gov

The utility of photoactivatable sulpiride has been demonstrated in studies of neuronal circuits. For instance, in mouse brain slices, the photolysis of CyHQ-sulpiride can rapidly block synaptic activity at D2 receptors. nih.govacs.org This rapid antagonism enables the precise measurement of the unbinding rates of dopamine and other D2 receptor agonists, such as quinpirole. nih.govacs.org By observing the rate of decline of the agonist-induced current following the rapid, light-induced application of sulpiride, researchers can deduce the dissociation kinetics of the agonist from the D2 receptor. nih.govacs.org

While not a direct derivative of sulpiride, the development of other photoaffinity ligands for the D2 receptor, such as azidoclebopride, further highlights the power of this approach. nih.gov In studies with azidoclebopride, sulpiride was used in competitive binding assays to demonstrate the specificity of the photoinactivation of D2 receptors, confirming that the photoaffinity ligand acts at the same site. nih.gov This line of research, employing light-activated molecules, opens new avenues for dissecting the complex mechanisms of receptor function and pharmacology.

Preclinical Pharmacodynamics and Pharmacokinetics of Sulpiride Hydrochloride

Preclinical Pharmacodynamic Mechanisms

Neuropharmacological Effects Beyond Dopaminergic System (e.g., DNA demethylation)

Beyond its well-established role as a dopamine (B1211576) D2 receptor antagonist, preclinical research has revealed that sulpiride (B1682569) exerts neuropharmacological effects through other mechanisms, notably by influencing epigenetic processes such as DNA demethylation. nih.govfrontiersin.orgStudies in mice have shown that sulpiride, along with clozapine, can activate brain DNA demethylation. nih.govfrontiersin.orgThis effect is particularly relevant to the hypermethylation of GABAergic gene promoters, such as those for reelin and GAD67, which has been implicated in the pathophysiology of certain psychiatric disorders. nih.gov In mouse models where promoter hypermethylation was induced by L-methionine administration, sulpiride was shown to reverse this hypermethylation in the frontal cortex and striatum in a dose-dependent manner. nih.govThis demethylating effect of sulpiride was significantly potentiated when co-administered with valproate, a histone deacetylase inhibitor. nih.govThis suggests that the combination of sulpiride and valproate may facilitate chromatin remodeling, potentially normalizing the expression of genes like reelin and GAD67. nih.govThe demethylating action of sulpiride appears to be specific to certain antipsychotics, as haloperidol (B65202) and olanzapine (B1677200) did not exhibit the same effect in these preclinical models. nih.govTable 1: Effect of Antipsychotics on DNA Demethylation in Mouse Brain

| Drug | Effect on Reelin and GAD67 Promoter Demethylation |

|---|---|

| Sulpiride | Dose-related increase in demethylation nih.gov |

| Clozapine | Dose-related increase in demethylation nih.gov |

| Haloperidol | No significant effect nih.gov |

| Olanzapine | No significant effect nih.gov|

Preclinical Studies on Calcium Channel Modulation

Preclinical evidence suggests that sulpiride may play a role in the modulation of calcium channels, indirectly, through its interaction with the dopaminergic system. In cultured rat adrenal glomerulosa cells, dopamine has been shown to inhibit low-threshold (T-type) voltage-dependent Ca2+ channels. nih.govThis inhibitory effect of dopamine was prevented by sulpiride. nih.govThis finding indicates that sulpiride, by acting as a dopamine D2 receptor antagonist, can modulate the activity of T-type calcium channels that are under dopaminergic control. nih.govThe prevention of dopamine-induced inhibition of these channels by sulpiride suggests an indirect modulatory effect on calcium influx.

Mechanisms of Prolactin-Stimulating Effect in Animal Models

One of the most consistent pharmacological effects of sulpiride observed in preclinical animal models is the stimulation of prolactin secretion. nih.govThe primary mechanism underlying this effect is its antagonism of dopamine D2 receptors in the anterior pituitary gland. nih.govdergipark.org.trDopamine, released from tuberoinfundibular neurons, normally exerts a tonic inhibitory control over prolactin secretion from pituitary lactotrophs. discoveryjournals.orgBy blocking these D2 receptors, sulpiride removes this inhibition, leading to a significant increase in prolactin synthesis and release. nih.govnih.gov Studies in rats have demonstrated a significant rise in serum prolactin levels following subcutaneous administration of sulpiride. nih.govIn vitro studies have shown that while sulpiride itself does not directly stimulate prolactin secretion, it effectively counteracts the inhibitory action of dopamine on prolactin release. nih.govFurthermore, in rats with prolactin-secreting pituitary tumors, sulpiride administration restored prolactin biosynthesis and release towards normal levels. nih.govUltrastructural studies of the rat pituitary gland following repeated sulpiride administration revealed hyperplasia and hypertrophy of prolactin cells, with evidence of increased hormonal synthesis and massive extrusion of prolactin granules. nih.govThis prolactin-stimulating effect has been consistently observed in various animal models, including male and female rats. science-line.comdiscoveryjournals.org

Preclinical Pharmacokinetic Profiles

Absorption Characteristics in Animal Models

The absorption of sulpiride has been investigated in several animal models, revealing variable and often low oral bioavailability. Studies in dogs have shown that the absorption profile of L-sulpiride can differ significantly from that in humans, with a 2.7 times higher total amount absorbed in dogs. nih.gov In jennies (female donkeys), the oral bioavailability of sulpiride was found to be low, approximately 9.4%, with large variability among subjects. core.ac.ukFollowing oral administration, the time to reach maximum plasma concentration (Tmax) was 1.37 hours. core.ac.ukIn contrast, intramuscular administration in jennies resulted in a much higher bioavailability of 73.5% and a shorter Tmax of 0.32 hours. core.ac.uk Preclinical studies in rats have also suggested poor absorption of sulpiride from the gastrointestinal tract. nih.govThe significant difference in potency observed between oral and intraventricular administration in rats further supports the notion of limited absorption and/or poor penetration across biological membranes, including the blood-brain barrier. nih.govThe oral bioavailability of sulpiride in humans is also reported to be low, in the range of 25-40%. wikipedia.orgTable 2: Pharmacokinetic Parameters of Sulpiride in Jennies (1 mg/kg dose)

| Parameter | Oral Administration | Intramuscular Administration |

|---|---|---|

| Bioavailability (F%) | 9.4 ± 5.9 core.ac.uk | 73.5 ± 7.2 core.ac.uk |

| Tmax (hours) | 1.37 core.ac.uk| 0.32 core.ac.uk|

Distribution Parameters in Animal Models (e.g., volume of distribution, protein binding)

The distribution of sulpiride hydrochloride has been characterized in several animal models, revealing a large apparent volume of distribution and low plasma protein binding. In both rats and dogs, the total apparent volume of distribution is significant, ranging from 1 to 2 L/kg. This indicates extensive distribution of the compound into tissues outside of the plasma.

Plasma protein binding of sulpiride is consistently low across different species. Studies have shown that less than 25% of the drug is bound to plasma proteins. This low level of protein binding means that a large fraction of sulpiride in the bloodstream is free and available to distribute into tissues and interact with its pharmacological targets.

Metabolic Stability and Biotransformation Pathways (non-human)

Preclinical studies in animal models indicate that this compound exhibits a degree of metabolic stability, with a significant portion of the drug being excreted unchanged. However, several metabolites have been identified, primarily in rats and rhesus monkeys.

In rats, biotransformation of sulpiride leads to the formation of five metabolites. Four of these have been identified as O-desmethyl-sulpiride, 5-oxo-pyrrolidine-sulpiride, N-desethyl-sulpiride, and O-desmethyl-5-oxo-pyrrolidine-sulpiride. drugbank.com

In the rhesus monkey, the metabolic profile is simpler. Following administration, 60-80% of the drug is recovered as unchanged sulpiride. The primary metabolite identified is 5-oxopyrrolidine sulpiride, which accounts for 10-30% of the recovered dose, alongside a minor, unidentified metabolite. nih.gov

| Metabolite | Species | Reference |

|---|---|---|

| O-desmethyl-sulpiride | Rat | drugbank.com |

| 5-oxo-pyrrolidine-sulpiride | Rat, Rhesus Monkey | drugbank.comnih.gov |

| N-desethyl-sulpiride | Rat | drugbank.com |

| O-desmethyl-5-oxo-pyrrolidine-sulpiride | Rat | drugbank.com |

Excretion Pathways (non-human)

The primary route of elimination for this compound in preclinical animal models is through the kidneys. nih.gov Studies using radiolabeled sulpiride in rats have provided a more detailed picture of its excretion. After intraperitoneal administration of carbonyl-14C-labelled sulpiride, approximately 50% of the administered radioactivity was recovered in the urine, while about 30% was found in the feces. drugbank.com

A sex-dependent difference in excretion has been observed in rats, with male rats excreting larger amounts of the compound into the bile and, consequently, the feces. nih.gov This suggests a role for biliary excretion, at least in this species.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

Preclinical PK/PD modeling has been employed to quantitatively describe the therapeutic effects of sulpiride in combination with other agents. One such study investigated the synergistic antitumor efficacy of sulpiride and dexamethasone (B1670325) in nude mice bearing human breast cancer xenografts. nih.gov

In this study, the pharmacokinetic profile of sulpiride following oral administration was best described by a two-compartment model with dual first-order absorption rates. This PK model was then integrated into a semi-mechanistic PK/PD model to characterize the tumor growth inhibition. The model revealed that dexamethasone inhibited the proliferation of tumor cells, and sulpiride enhanced this effect by decreasing the EC50 (the concentration of a drug that gives half-maximal response) of dexamethasone. nih.gov

Simulations based on this PK/PD model were performed to explore optimal dosing regimens. The simulations predicted that altering the dosing frequency of sulpiride had minimal impact on the antitumor effect, whereas more frequent administration of dexamethasone could improve efficacy. This preclinical modeling provided a quantitative understanding of the synergistic interaction and offered valuable insights for the potential optimization of this combination therapy. nih.gov

Mechanistic Drug-Drug Interaction Studies (non-CYP related)

While sulpiride has been shown to have a low potential for interactions involving the cytochrome P450 (CYP) enzyme system, preclinical studies have identified its interaction with various drug transporters as a potential mechanism for non-CYP-related drug-drug interactions. nih.govnih.gov

Sulpiride has been identified as a substrate for several organic cation transporters. These include human carnitine/organic cation transporter 1 (hOCTN1) and 2 (hOCTN2), human organic cation transporter 2 (hOCT2), and human multidrug and toxin efflux extrusion protein 1 (hMATE1) and 2-K (hMATE2-K). nih.gov These transporters play a significant role in the renal excretion of sulpiride. Specifically, OCT2 is thought to mediate the uptake of sulpiride from the bloodstream into the proximal tubular cells of the kidney, while MATEs contribute to its efflux from these cells into the renal lumen. OCTNs may be involved in both secretion and reabsorption processes. nih.gov

Furthermore, in vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have suggested that sulpiride's uptake is carrier-mediated and involves peptide transporter PEPT1, as well as the organic cation transporters OCTN1 and OCTN2. The efflux of sulpiride from these cells may be mediated by P-glycoprotein (P-gp). nih.gov The in-vivo relevance of P-gp-mediated interactions was investigated in rats, demonstrating that co-administration of a P-gp inhibitor can alter the pharmacokinetics of other P-gp substrates. nih.gov

These findings indicate that co-administration of sulpiride with drugs that are inhibitors or substrates of these transporters could potentially lead to clinically relevant drug-drug interactions by altering the absorption, distribution, and/or excretion of sulpiride or the co-administered drug.

Synthetic Methodologies for Sulpiride Hydrochloride

Historical and Current Synthetic Routes for Sulpiride (B1682569)

Sulpiride was first synthesized in 1967. guidechem.com The foundational synthetic approach, which continues to be relevant, involves the condensation of two key intermediates: a substituted benzoic acid derivative and a chiral pyrrolidine (B122466) derivative.

Historically, a common route for the synthesis of the benzoic acid intermediate, 2-methoxy-5-sulfamoylbenzoic acid, started from salicylic (B10762653) acid. This multi-step process involved methylation of the phenolic hydroxyl group, followed by chlorosulfonation, amination to form the sulfonamide group, and finally esterification. google.comchemicalbook.com This pathway, however, is often lengthy and can generate significant waste, posing environmental and cost challenges for large-scale production. google.com

Current and more streamlined synthetic routes often utilize more advanced starting materials. A notable improvement in the synthesis of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, involves starting from methyl 2-methoxy-5-chlorobenzoate. google.comgoogle.com This newer method provides a more direct and efficient pathway to the crucial intermediate.

The final step in the synthesis of sulpiride is the formation of an amide bond between the carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid (or its activated derivative) and the primary amine of (1-ethylpyrrolidin-2-yl)methylamine. guidechem.comnih.gov

Key Reaction Steps and Intermediates in Sulpiride Synthesis

The synthesis of sulpiride can be dissected into the preparation of its two primary precursors followed by their condensation.

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives:

A prevalent modern synthesis of methyl 2-methoxy-5-sulfamoylbenzoate proceeds as follows:

Reactants: Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate. google.comgoogle.com

Reaction: These are reacted in the presence of a catalyst, such as cuprous bromide, in a suitable solvent like tetrahydrofuran. guidechem.com

Intermediate: This reaction directly forms methyl 2-methoxy-5-sulfamoylbenzoate. guidechem.com

Synthesis of (1-ethylpyrrolidin-2-yl)methylamine:

This chiral amine can be prepared through various methods, including the reduction of 1-ethyl-2-nitromethylene pyrrolidine. google.comprepchem.com

Final Amide Bond Formation:

The crucial step in forming the sulpiride molecule is the amide coupling reaction:

Reactants: Methyl 2-methoxy-5-sulfamoylbenzoate and (1-ethylpyrrolidin-2-yl)methylamine. guidechem.com

Reaction: The reactants are heated together, often in the presence of a solvent, to form the amide linkage. This reaction is a nucleophilic acyl substitution where the amine nitrogen of the pyrrolidine derivative attacks the carbonyl carbon of the benzoate (B1203000) ester. guidechem.comnih.gov

Optimization of Synthesis Parameters (e.g., temperature, solvents, catalysts, inert gas protection)

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulpiride while minimizing reaction time and environmental impact.

Temperature: In the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate, the temperature is typically controlled between 40-65°C. google.comgoogle.com The final condensation step to form sulpiride is often carried out at a higher temperature, in the range of 90-100°C. guidechem.com

Solvents: Tetrahydrofuran has been used as a solvent for the synthesis of the methyl 2-methoxy-5-sulfamoylbenzoate intermediate. guidechem.com For the final amide formation, ethanol (B145695) is a commonly employed solvent. guidechem.com The choice of solvent can influence reaction rates and the solubility of reactants and products.

Catalysts: The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate can be catalyzed by cuprous bromide. guidechem.com Catalysts play a significant role in increasing the efficiency of the reaction.

Inert Gas Protection: The final condensation step is often conducted under an inert atmosphere, such as nitrogen. guidechem.com This is to prevent side reactions with atmospheric components like oxygen and moisture, which could potentially degrade the reactants or products.

| Parameter | Condition | Reaction Step | Rationale |

|---|---|---|---|

| Temperature | 40-65°C | Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate | To ensure a controlled reaction rate and minimize side products. |

| Temperature | 90-100°C | Amide Bond Formation | To provide sufficient energy for the condensation reaction to proceed efficiently. |

| Solvent | Tetrahydrofuran | Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate | To dissolve reactants and facilitate the reaction. |

| Solvent | Ethanol | Amide Bond Formation and Purification | Acts as a reaction medium and is suitable for subsequent recrystallization. |

| Catalyst | Cuprous Bromide | Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate | To increase the rate and efficiency of the reaction. |

| Atmosphere | Inert Gas (Nitrogen) | Amide Bond Formation | To prevent oxidative degradation and other unwanted side reactions. |

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude sulpiride hydrochloride must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization: This is a primary method for purifying the final product. The crude sulpiride is dissolved in a suitable solvent, commonly ethanol, and heated to reflux. guidechem.com The solution is then cooled, allowing the purified sulpiride to crystallize out, leaving impurities dissolved in the solvent. guidechem.com

Decolorization: Activated carbon is often added during the purification process to adsorb colored impurities, resulting in a purer, white crystalline product. guidechem.com

Filtration and Drying: After crystallization, the purified sulpiride is collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent. guidechem.com

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC). guidechem.com

| Technique | Description | Purpose |

|---|---|---|

| Recrystallization | The crude product is dissolved in a hot solvent (e.g., ethanol) and then cooled to allow the formation of pure crystals. | To separate sulpiride from soluble impurities. |

| Decolorization | Activated carbon is added to the solution of the crude product. | To remove colored impurities. |

| Filtration | The crystallized product is separated from the liquid mother liquor. | To isolate the purified solid sulpiride. |

| Vacuum Drying | The isolated solid is dried under reduced pressure. | To remove residual solvent from the final product. |

Stereoselective Synthesis Approaches for Optical Isomers

Sulpiride possesses a chiral center in the pyrrolidine ring, and its enantiomers exhibit different pharmacological activities. nih.gov Levosulpiride (B1682626), the (S)-enantiomer, is the more active form. Therefore, stereoselective synthesis is of significant importance.

There are two main strategies for obtaining the desired enantiomer:

Resolution of Racemic Mixtures: This involves synthesizing the racemic mixture of sulpiride and then separating the enantiomers. A common method for resolving the racemic (1-ethylpyrrolidin-2-yl)methylamine intermediate is through the use of a chiral resolving agent, such as D-(-)-tartaric acid. semanticscholar.org The tartaric acid forms diastereomeric salts with the two enantiomers of the amine, which have different solubilities and can be separated by fractional crystallization. The desired enantiomer of the amine is then liberated from its salt and used in the final condensation step. google.com

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. A common strategy for the asymmetric synthesis of levosulpiride involves starting from the chiral precursor, (S)-proline. google.com

The synthesis begins with the protection of the amino group of (S)-proline, for example, by acetylation to form (S)-1-acetyl-2-carboxypyrrolidine.

The carboxylic acid group is then activated.

This is followed by reaction with an appropriate amine and subsequent reduction of the amide and the protected amino group to yield (S)-1-ethyl-2-aminomethylpyrrolidine. google.com

This enantiomerically pure intermediate is then reacted with methyl 2-methoxy-5-sulfamoylbenzoate to produce levosulpiride. guidechem.com

The use of chiral starting materials like (S)-proline is a cornerstone of modern asymmetric synthesis, allowing for the efficient and direct production of enantiomerically pure pharmaceuticals. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Sulpiride Hydrochloride

Spectroscopic Methods

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of sulpiride (B1682569) hydrochloride by measuring its interaction with electromagnetic radiation. These techniques provide valuable information about the compound's chemical structure, functional groups, and concentration.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of sulpiride hydrochloride. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

Research has demonstrated that the maximum absorbance (λ-max) of sulpiride is dependent on the solvent used. For instance, in 0.1 M hydrochloric acid, the λ-max is observed at 288.1 nm, while in 0.1 M sodium hydroxide (B78521), it shifts to 291 nm. tpcj.orgoaji.net First-derivative UV spectrophotometry has also been successfully applied for the simultaneous determination of sulpiride and other drugs, with measurements at the zero-crossing points to eliminate interference. For example, in one study, the first derivative amplitude at 221.6 nm was used for the assay of sulpiride. nih.gov These methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control of pharmaceutical products. tpcj.orgoaji.net

| Parameter | 0.1 M HCl | 0.1 M NaOH | First-Derivative Method | Reference |

| λ-max | 288.1 nm | 291 nm | 221.6 nm (¹D) | tpcj.orgoaji.netnih.gov |

| Linearity Range | 6-36 µg/mL | - | 2-8 µg/mL | oaji.netnih.gov |

| Correlation Coefficient (r) | 0.999 | 1.0000 | 0.9999 | tpcj.orgoaji.netnih.gov |

Spectrofluorometric Techniques

Spectrofluorometry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry. This technique measures the fluorescence emitted by a substance after it absorbs light. Sulpiride possesses native fluorescence, which can be enhanced using micellar media, such as sodium dodecyl sulphate (SDS). researchgate.net In other approaches, derivatization reactions are employed to form highly fluorescent products.

One such method involves the condensation of the primary amino group of hydrolyzed sulpiride with acetyl acetone (B3395972) and formaldehyde, yielding a product with maximum fluorescence intensity at 483 nm after excitation at 431 nm. nih.gov Another derivatization reaction with 2-cyanoacetamide (B1669375) produces a fluorescent product with an emission maximum at 379 nm following excitation at 330 nm. nih.gov First derivative synchronous fluorometry has also been developed for the simultaneous analysis of sulpiride and other compounds. nih.gov These methods have been successfully applied to the determination of sulpiride in pharmaceutical preparations and biological fluids like human plasma, demonstrating excellent sensitivity with low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

| Method | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Native Fluorescence (SDS enhanced) | 243 | 361 | 0.2-10 | 2.84 | 9.47 | researchgate.net |

| Derivatization (Acetyl acetone/Formaldehyde) | 431 | 483 | 0.1-3.5 | 11 | 39 | nih.gov |

| Derivatization (2-cyanoacetamide) | 330 | 379 | 0.2-20.0 | 0.82 | 2.73 | nih.gov |

| First Derivative Synchronous | - | - | 0.05-1 | 6 | 20 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H-1-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While H-1 NMR provides detailed information about the proton environment in the molecule, Solid-State NMR (SSNMR) is particularly valuable for characterizing the drug in its solid form. nih.gov

SSNMR techniques, including 13C, 15N, and especially 35Cl SSNMR, are used to study the crystalline structure and identify different polymorphic forms of hydrochloride salts. nih.govrsc.orgresearchgate.net 35Cl SSNMR is highly sensitive to the local hydrogen-bonding environment of the chloride ions, providing a distinct spectral "fingerprint" for each solid form. rsc.orgfsu.edu This is critical for quality control, as different polymorphs can have different physical properties, including solubility and bioavailability. The combination of SSNMR data with techniques like Powder X-ray Diffraction (PXRD) allows for a comprehensive structural characterization of this compound adducts and salts. nih.gov

Infrared Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) accessory, is a rapid and non-destructive technique for the identification and quantification of sulpiride. edinburghanalytical.com The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. nih.gov

FTIR-ATR has been used to identify new crystalline forms of sulpiride and to confirm the formation of salts or cocrystals by observing shifts in the characteristic vibrational bands of functional groups like the sulfonamide and amide. nih.gov Quantitative FTIR methods have also been developed for the determination of sulpiride (specifically its levo-form, levosulpiride) in bulk and tablet dosage forms. ijpca.org These methods demonstrate good accuracy and reproducibility, with recovery rates often around 98.5%, making them suitable for routine analysis in the pharmaceutical industry. ijpca.org

Chromatographic Methods

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound, especially in complex matrices like biological fluids and multi-component pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for sulpiride. Its versatility lies in the combination of different separation modes (e.g., reversed-phase, normal-phase) and various sensitive detection systems. nih.govnih.gov

HPLC with UV Detection: Reversed-phase HPLC with UV detection is a common method for the simultaneous determination of sulpiride and other drugs in pharmaceutical formulations. Detection is typically performed at wavelengths around 221 nm, 225 nm, or 243 nm. nih.govnih.gov These methods are validated to be sensitive and selective, capable of separating the analytes from impurities and degradation products. nih.gov

HPLC with Fluorescence Detection: For higher sensitivity, especially in biological samples like human plasma, fluorescence detection is employed. The native fluorescence of sulpiride allows for its detection at excitation and emission wavelengths of approximately 300 nm and 365 nm, respectively. nih.govjfda-online.com This method is highly sensitive, with limits of detection as low as 0.85 ng/mL, making it ideal for pharmacokinetic and bioavailability studies. nih.govnih.gov

HPLC with Mass Spectrometry (LC-MS): While not as commonly detailed in the provided context, the coupling of HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) represents the state-of-the-art for bioanalytical assays. This technique offers unparalleled selectivity and sensitivity, allowing for the definitive identification and quantification of sulpiride and its metabolites in complex biological matrices.

The table below summarizes various reported HPLC methods for sulpiride analysis.

| Column Type | Mobile Phase | Detection Method | Wavelengths (nm) | Application | Reference |

| Reversed-phase Cyano | Acetonitrile (B52724): water (70:30 v/v), pH 7 | UV | 221 | Pharmaceutical formulation | nih.gov |

| Reversed-phase C18 | Acetonitrile: methanol: water: B-R buffer pH 9 (20:20:40:20, v/v/v/v) | UV | 225 | Pharmaceutical formulation | |

| Reversed-phase Bondapak CN | - | UV | 243 | Pharmaceutical tablets | nih.gov |

| Reversed-phase C18 | Acetonitrile: 0.01 M dihydrogenphosphate buffer (45:55), pH 4.0 | Fluorescence | Ex: 300, Em: 365 | Human plasma | nih.gov |

| Normal-phase Si 60 | Triethylamine (B128534) solution (0.5%, pH 4.0): methanol: acetonitrile (10:5:85, v/v) | Fluorescence | Ex: 300, Em: 365 | Human plasma | jfda-online.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the separation and quantification of this compound. HPTLC, in particular, offers enhanced separation efficiency and detection limits compared to conventional TLC. researchgate.netiipseries.org

A validated HPTLC method has been developed for the simultaneous quantitative determination of sulpiride and mebeverine (B1676125) hydrochloride. nih.gov In this method, the compounds are separated on silica (B1680970) gel HPTLC F254 plates. The mobile phase consists of a mixture of absolute ethanol (B145695), methylene (B1212753) chloride, and triethylamine in a ratio of 7:3:0.2 by volume. nih.gov Densitometric scanning of the separated bands is performed at a wavelength of 221 nm. nih.gov

This HPTLC method demonstrated good linearity over a concentration range of 0.4-1.4 µ g/band for sulpiride, with a mean percentage recovery of 101.01% (S.D. 1.991). nih.gov HPTLC is recognized for its application in the quality control of pharmaceutical formulations, including the quantification of active ingredients and the detection of impurities. researchgate.net The technique is advantageous due to its ability to analyze multiple samples simultaneously, its low operating cost, and the minimal sample preparation required. iptsalipur.org

Table 1: HPTLC Method Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | Silica gel HPTLC F254 plates |

| Mobile Phase | Absolute ethanol:Methylene chloride:Triethylamine (7:3:0.2 v/v/v) |

| Detection Wavelength | 221 nm |

| Concentration Range | 0.4-1.4 µ g/band |

| Mean Percentage Recovery | 101.01% (S.D. 1.991) |

Gas Chromatography (GC)

Gas Chromatography (GC) has been utilized for the determination of sulpiride, often in combination with mass spectrometric detection. researchgate.net This approach provides high sensitivity and selectivity for the analysis of the compound in various matrices. While less common than liquid chromatography methods for a compound of sulpiride's polarity, GC methods can be developed, particularly when coupled with a sensitive detector.

Electrochemical Methods (e.g., Voltammetric, Membrane Selective Electrode)

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of this compound. These techniques are based on the electrochemical properties of the sulpiride molecule.

Voltammetric Methods: Square-wave voltammetry has been successfully applied for the quantitative determination of sulpiride. scispace.comugd.edu.mk The method is based on the electrochemical reduction of sulpiride in a basic medium. scispace.com The voltammetric response is highly dependent on the pH of the supporting electrolyte. scispace.comugd.edu.mk Using a static mercury drop electrode in 2 mol/L potassium hydroxide (KOH), a detection limit of 1.9 x 10⁻⁶ mol/L for sulpiride was achieved. scispace.com The calibration curves showed good linearity at concentration levels of 10⁻⁵ and 10⁻⁶ mol/L, with correlation coefficients greater than 0.99. scispace.com

Table 2: Square-Wave Voltammetry Parameters for Sulpiride Determination

| Parameter | Value |

| Working Electrode | Static Mercury Drop Electrode |

| Supporting Electrolyte | 2 mol/L KOH |

| Detection Limit | 1.9 x 10⁻⁶ mol/L |

| Concentration Levels | 10⁻⁵ and 10⁻⁶ mol/L |

| Correlation Coefficient | > 0.99 |

Membrane Selective Electrode: A poly(vinyl chloride) (PVC) membrane selective electrode has been developed for the determination of sulpiride. nih.govnih.govmdpi.com The sensing membrane is composed of an ion-exchanger formed between the protonated drug and tetraphenylborate (B1193919) (TPB⁻) within a plasticized PVC matrix. nih.govmdpi.com This electrode demonstrates a fast, stable, and Nernstian response over a sulpiride concentration range of 1 × 10⁻⁴ to 1 × 10⁻² M. nih.gov It exhibits a mean slope of 58.4 ± 0.9 mV per decade of concentration and a detection limit of 4.2 × 10⁻⁵ M. nih.gov The electrode operates effectively over a wide pH range of 2 to 8 and has a rapid response time of less than 15 seconds. nih.gov The selectivity of the electrode is good with respect to various inorganic and organic compounds. nih.gov

Table 3: Performance Characteristics of a Sulpiride-Selective PVC Membrane Electrode

| Characteristic | Value |

| Concentration Range | 1 × 10⁻⁴ – 1 × 10⁻² M |

| Mean Slope | 58.4 ± 0.9 mV/decade |

| Detection Limit | 4.2 × 10⁻⁵ M |

| pH Range | 2 - 8 |

| Response Time | < 15 s |

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of this compound. nih.govijnrd.org A method for the simultaneous determination of sulpiride and tiapride (B1210277) in human urine has been developed using capillary electrophoresis coupled with electrochemiluminescence detection. nih.gov To achieve complete separation of the two compounds, beta-cyclodextrin (B164692) (β-CD) was used as an additive in the running buffer. nih.gov

Under optimized conditions, this CE method showed a linear range from 1.0 x 10⁻⁷ to 1.0 x 10⁻⁴ M for sulpiride, with a correlation coefficient greater than 0.995. nih.gov The limit of detection for sulpiride was found to be 1.0 x 10⁻⁸ M. nih.gov The relative standard deviation for the determination of 2.0 µM sulpiride was 1.8%, indicating good reproducibility. nih.gov

X-ray Diffraction (Powder X-ray Diffraction, Single Crystal X-ray Diffraction)

X-ray diffraction (XRD) techniques are powerful tools for the solid-state characterization of this compound, providing information on its crystal structure and polymorphism. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique that generates a unique "fingerprint" for a crystalline solid. americanpharmaceuticalreview.com It is widely used in pharmaceutical analysis to identify crystalline phases, investigate polymorphism, and assess the crystallinity of a sample. mdpi.com The PXRD pattern of a substance is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). americanpharmaceuticalreview.com Studies on new multicomponent crystal forms of sulpiride have utilized PXRD for their characterization. nih.gov For these new forms, powder patterns were recorded on a diffractometer using Cu-Kα radiation in the 2θ range between 5° and 50°. nih.gov

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This technique is essential for unambiguously determining the crystal structure of a compound. rigaku.com For several new crystal forms of sulpiride, including adducts with adipic acid, fumaric acid, and others, good-quality single crystals were obtained, and their structures were solved by SCXRD. nih.gov This analysis was crucial in determining the ionic or neutral character of these new adducts. nih.gov

Quantitative Autoradiography in Receptor Binding Studies

Quantitative autoradiography is a highly sensitive technique used to localize and quantify receptor binding sites in tissue sections. nih.gov This method has been employed to study the binding of [³H]sulpiride to dopamine (B1211576) D₂ receptors in the rat brain. nih.govnih.gov

In these studies, brain sections are incubated with [³H]sulpiride and then exposed to tritium-sensitive film. nih.gov The resulting autoradiograms show the regional distribution of the binding sites. researchgate.net The binding of [³H]sulpiride has been shown to be saturable and reversible, with very low nonspecific binding. nih.gov In the striatum, [³H]sulpiride binds to a single population of sites with a dissociation constant (Kd) of 3.2 nM and a maximum binding capacity (Bmax) of 447 fmol/mg protein. nih.gov

The high selectivity of [³H]sulpiride for the D₂ dopamine receptor makes it a valuable tool for the autoradiographic localization and quantification of these receptors. nih.gov Specific binding sites have been identified in several brain regions, including the caudate-putamen, nucleus accumbens, olfactory tubercle, and substantia nigra. nih.govnih.gov

Table 4: [³H]Sulpiride Binding Characteristics in Rat Striatum

| Parameter | Value |

| Dissociation Constant (Kd) | 3.2 nM |

| Maximum Binding Capacity (Bmax) | 447 fmol/mg protein |

Chemometric Approaches in Analytical Chemistry

Chemometric methods are statistical and mathematical techniques used to extract meaningful information from chemical data. They are often applied in conjunction with spectroscopic and chromatographic methods to resolve complex mixtures and for simultaneous determination of multiple components.

Several chemometric methods, including partial least squares (PLS) and principal component regression (PCR), have been developed for the stability-indicating analysis of sulpiride in the presence of its degradation products. These methods have been successfully applied for the determination of sulpiride in bulk powder and pharmaceutical dosage forms.

In another study, chemometric methods were used for the simultaneous determination of mebeverine hydrochloride and sulpiride. researchgate.net A classical least squares (CLS) method was developed where absorbance data from the zero-order spectra in the range of 200-300 nm were used to create a calibration model. researchgate.net Furthermore, enhanced partial least squares regression (PLSR) models, such as weighted-PLSR, genetic algorithm-PLSR (GA-PLSR), and wavelet transform-PLSR (WT-PLSR), have been applied for the stability-indicating analysis of mixtures of mebeverine hydrochloride and sulpiride in the presence of their impurities and degradation products. nih.gov The GA-PLSR method was successfully applied for the analysis of the raw material and pharmaceutical tablets. nih.gov

Structure Activity Relationships Sar and Molecular Design of Sulpiride Hydrochloride Analogues

Chemical Structure Elucidation and Functional Groups Relevant to Activity

Sulpiride (B1682569) is a substituted benzamide (B126) derivative characterized by a central benzamide ring and an N-ethylpyrrolidinyl side chain. soton.ac.uk The molecule's activity as a selective antagonist at D2 and D3 dopamine (B1211576) receptors is intrinsically linked to the specific arrangement and electronic properties of its constituent functional groups. patsnap.comfrontiersin.orgdrugbank.com

Benzamide Moiety : The core of the molecule is the 2-methoxy-5-sulfamoylbenzamide (B135798) structure.

Amide Group (-CONH-) : This group is critical for binding. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, forming key interactions within the receptor's binding pocket.

Sulfonamide Group (-SO₂NH₂) : The 5-sulfamoyl substituent is a key feature of sulpiride and its analogues. It contributes to the molecule's polarity and can participate in hydrogen bonding, anchoring the ligand within the receptor.

Methoxy (B1213986) Group (-OCH₃) : The ortho-methoxy group influences the conformation of the amide side chain through steric and electronic effects, which can be crucial for orienting the molecule correctly for optimal receptor interaction.

N-Alkylpyrrolidine Side Chain : This portion of the molecule contains the basic nitrogen atom essential for activity.

Protonatable Nitrogen : The tertiary amine within the pyrrolidine (B122466) ring is basic and exists in a protonated, positively charged state at physiological pH. nih.gov This cationic center is believed to form a crucial ionic bond with a conserved aspartate residue (Asp114 in TM3) in the binding pocket of dopamine receptors, a canonical interaction for many aminergic G protein-coupled receptor (GPCR) ligands. researchgate.net

Chirality : Sulpiride is a chiral molecule, with the (S)-enantiomer possessing significantly higher affinity for D2 receptors than the (R)-enantiomer. This stereoselectivity highlights the importance of the precise three-dimensional arrangement of the side chain for a complementary fit within the chiral environment of the receptor's binding site.

Ethyl Group : The N-ethyl substituent on the pyrrolidine ring contributes to the hydrophobic interactions within a specific sub-pocket of the receptor.

Identification of Key Pharmacophores for Dopaminergic Receptor Interaction

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For sulpiride and related D2/D3 antagonists, the pharmacophore can be distilled into several key components. nih.gov

Cationic Amine Center : A positively charged nitrogen atom, typically a tertiary amine, is a fundamental requirement. It engages in a strong ionic interaction with the aforementioned conserved aspartate residue in transmembrane helix 3 (TM3) of the D2 receptor. researchgate.net

Aromatic Ring : The substituted benzene (B151609) ring provides a scaffold for other functional groups and engages in hydrophobic and potential π-π stacking or cation-π interactions with aromatic residues (e.g., tryptophan, phenylalanine) within the binding pocket, particularly in TM5 and TM6. researchgate.netnih.gov

Hydrogen Bond Acceptor/Donor Region : The amide and sulfonamide groups provide critical hydrogen bonding capabilities. The amide carbonyl oxygen is a key hydrogen bond acceptor, while the NH groups of both the amide and sulfonamide can act as hydrogen bond donors. These interactions with polar residues, such as serines in TM5, help to stabilize the ligand-receptor complex. researchgate.net

Defined Spatial Geometry : The relative orientation and distance between the cationic amine and the aromatic ring are strictly defined. The flexible linker connecting the pyrrolidine ring to the benzamide carbonyl allows the molecule to adopt a specific low-energy conformation that fits optimally into the binding site. Conformationally restricted analogues have been instrumental in defining these spatial requirements. nih.gov

In silico studies suggest that sulpiride may directly interact with amino acid residues such as Asp-119 and Phe-417 of the D2 and D3 receptors, underscoring the importance of these pharmacophoric features in achieving high-affinity binding. drugbank.com

Strategies for Modifying Sulpiride Structure for Enhanced Target Selectivity or Potency

Using sulpiride as a template, medicinal chemists have explored numerous structural modifications to enhance D2-like receptor affinity and selectivity. nih.gov A primary strategy has involved the manipulation of substituents on the aromatic ring. nih.gov

Halogenation : The introduction of halogen atoms at the 3- and 5-positions of the benzamide ring proved to be a highly effective strategy. This led to the development of raclopride , a 3,5-dichloro analogue of sulpiride. nih.gov The electron-withdrawing nature and steric bulk of the chlorine atoms significantly increase the affinity for D2-like receptors compared to sulpiride. nih.gov

Modification of the 5-Substituent : While sulpiride features a 5-sulfamoyl group, replacing or modifying this group has been explored. For instance, in remoxipride , the 5-sulfamoyl group is absent, and a bromine atom is present at the 3-position. nih.govdrugcentral.org This modification, combined with a change in the ortho-alkoxy group (from methoxy to ethoxy), results in a compound with high D2 receptor selectivity. researchgate.net

Alteration of the N-Alkyl Side Chain : The pyrrolidine ring and its substituents have also been targets for modification. Changing the size of the N-alkyl group or the structure of the heterocyclic ring can modulate affinity and selectivity by altering how the side chain fits into the hydrophobic pocket of the receptor.

These targeted modifications demonstrate how subtle changes to the sulpiride scaffold can lead to significant variations in pharmacological activity.

| Compound | Structural Modification from Sulpiride | Effect on D2-like Receptor Affinity |

|---|---|---|

| Sulpiride | Reference Compound | Moderate Affinity (Ki ≈ 18.2 nM) nih.gov |

| Raclopride | Addition of Cl at 3- and 5-positions; removal of 5-sulfamoyl group; modification of side chain. | Increased Affinity nih.gov |

| Remoxipride | Replacement of 2-methoxy with 3-bromo and 6-methoxy groups; removal of 5-sulfamoyl group. | High Affinity and Selectivity nih.gov |

| Eticlopride | Addition of Cl at 3-position and ethyl group at 6-position; removal of 5-sulfamoyl and 2-methoxy groups. | Very High Affinity (Ki ≈ 0.09 nM) nih.gov |

Computational Chemistry Approaches in SAR (e.g., Density Functional Theory, Molecular Docking, Molecular Dynamics Simulation)

Computational chemistry has become an indispensable tool for understanding the SAR of sulpiride analogues and for the rational design of new compounds. nih.govmdpi.com

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to investigate the electronic structure of molecules. aps.orgnih.govmdpi.comresearchgate.net For sulpiride, DFT calculations can determine properties like electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net This information is crucial for understanding how the molecule will interact with the receptor at a fundamental electronic level, predicting its reactivity and the nature of its intermolecular forces. researchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For sulpiride analogues, docking studies are used to place them into the 3D structure of the D2 or D3 receptor. researchgate.net These studies help visualize the key interactions, such as the salt bridge with Asp114 and hydrogen bonds with serine residues, and can predict the binding affinity of novel, untested analogues, thereby prioritizing them for synthesis. researchgate.net

Molecular Dynamics (MD) Simulation : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Unlike the static picture from docking, MD reveals how the ligand and receptor move and adapt to each other. mdpi.comnih.gov MD simulations of sulpiride bound to the D2 receptor have shown that, as an antagonist, its binding mode disrupts the intracellular "toggle switch" mechanism that is typically engaged by agonists. nih.govconsensus.app This disruption alters the global dynamics of the receptor's transmembrane helices, preventing the conformational change required for receptor activation. nih.govconsensus.app This provides a powerful molecular-level explanation for its antagonist activity.

Preclinical Research Models and Methodologies in Sulpiride Hydrochloride Studies

In Vitro Models for Receptor Binding and Functional Assays

In vitro models are fundamental for characterizing the pharmacological profile of sulpiride (B1682569) hydrochloride at the molecular level. Receptor binding assays are commonly used to determine the affinity of the compound for specific neurotransmitter receptors. These assays typically utilize cloned human receptors expressed in cell lines.

Sulpiride is recognized as a selective antagonist at dopamine (B1211576) D₂, D₃, and, to a lesser extent, D₄ receptors. wikipedia.org Radioligand binding assays are a key technique used to quantify this selectivity. In these assays, a radiolabeled compound ("hot ligand") with known affinity for the target receptor is competed with unlabeled sulpiride. By measuring the displacement of the radioligand, the binding affinity (Ki) of sulpiride can be calculated. For instance, a radioreceptor assay (RRA) was developed to determine plasma levels of the related compound amisulpride, demonstrating the utility of this technique. nih.gov Studies using cloned human dopamine receptors have provided specific affinity values for sulpiride. unc.eduunc.edu

Table 1: Binding Affinity (Ki) of Sulpiride for Human Dopamine Receptors

| Receptor Subtype | Test Ligand | Ki Value (nM) | Source |

|---|---|---|---|

| D₄ | SULPIRIDE | 54 | unc.edu |

| D₄ | SULPIRIDE,(-) | 1305 | unc.edu |

This table is interactive. Click on the headers to sort.

These in vitro studies confirm that sulpiride's primary action is the blockade of D2-like dopamine receptors, which is central to its therapeutic effects. drugbank.comnih.gov

Animal Models for Neurobiological Research

Animal models are indispensable for investigating the complex behavioral and neurobiological effects of sulpiride hydrochloride in a whole-organism context. These models aim to mimic specific aspects of human disorders, allowing for the evaluation of potential therapeutic efficacy.

The dual neuroleptic and antidepressant properties of sulpiride have been explored in various animal models of affective disorders. nih.govnih.gov

In rat models of depression, the isomers of sulpiride have shown distinct profiles. nih.gov A study compared (-)-sulpiride and (+)-sulpiride against the antidepressant desipramine (B1205290) and the neuroleptic haloperidol (B65202) in four different models:

Prevention of apomorphine-induced sedation: (-)-Sulpiride acted similarly to haloperidol. nih.gov

Antagonism of apomorphine-induced hypothermia: (-)-Sulpiride again showed a neuroleptic-like profile. nih.gov

Behavioural despair (swim test): (+)-Sulpiride significantly and dose-dependently ameliorated depressive-like behavior, an effect characteristic of antidepressants. nih.gov

Learned helplessness: (-)-Sulpiride worsened responses, similar to haloperidol, whereas (+)-sulpiride was inactive. nih.gov These findings suggest that the (-)-isomer possesses the neuroleptic properties, while the (+)-isomer may be responsible for the antidepressant activity. nih.gov

More recently, the adult zebrafish (Danio rerio) has been utilized as a model organism. nih.gov Acute exposure to sulpiride resulted in overt anxiolytic-like effects in the novel tank test and tranquilizing-like effects in a tail immobilization test, a model of behavioral despair. These behavioral changes were accompanied by a reduction in whole-brain dopamine and an increase in its turnover, with no significant effects on serotonin (B10506) or norepinephrine (B1679862) levels. nih.gov

Table 2: Sulpiride in Animal Models of Affective Disorders

| Model Organism | Disorder Model | Key Finding | Source |

|---|---|---|---|

| Rat | Behavioral Despair (Swim Test) | (+)-Sulpiride showed potential antidepressant activity. | nih.gov |

| Rat | Learned Helplessness | (-)-Sulpiride showed a neuroleptic profile. | nih.gov |

| Zebrafish | Anxiety/Depression | Sulpiride exerted anxiolytic-like and tranquilizing effects. | nih.gov |

This table is interactive. Click on the headers to sort.

Animal models of schizophrenia are used to study the positive, negative, and cognitive symptoms of the disorder. The MAM-E17 rat model, which recapitulates several symptoms of schizophrenia, has been used to investigate the effects of sulpiride. nih.gov In this model, dysfunction of subcortical D2-like dopamine receptors is linked to increased locomotor activity, an analog of positive symptoms in humans. nih.gov

Research has shown that microinjection of sulpiride directly into the ventral pallidum (VP), a limbic structure containing D₂ receptors, can normalize the hyperactivity observed in MAM-E17 rats. nih.gov Specifically, larger doses of sulpiride administered to the VP reduced the habituation disturbance, which is considered an analog for positive symptoms in this model. This finding highlights the critical role of ventral pallidum D2 receptors in the antipsychotic action of sulpiride. nih.gov

The role of dopamine D2/D3 receptors in sleep regulation has been investigated using a canine model of narcolepsy. nih.govresearchgate.net Cataplexy, a key symptom of narcolepsy, is an abnormal manifestation of REM sleep atonia. nih.gov In narcoleptic canines, both acute and chronic oral administration of sulpiride significantly reduced cataplexy. nih.govresearchgate.net

A noteworthy finding from this research is that the anticataplectic effect of sulpiride was achieved without a significant reduction in the amount of REM sleep. nih.govresearchgate.net This contrasts with many standard treatments for cataplexy, such as antidepressants, which suppress both cataplexy and physiological REM sleep. nih.gov This suggests that the D2/D3 receptor mechanism is specifically involved in regulating cataplexy, separate from the mechanisms that regulate REM sleep, and points to the potential of D2/D3 antagonists like sulpiride as a targeted therapy. nih.govresearchgate.net

Beyond its neurological applications, sulpiride has been studied in preclinical cancer models. Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are powerful tools for evaluating drug efficacy. mdpi.com Sulpiride has been investigated in breast cancer xenograft models due to the involvement of dopamine D2-like receptors (D2DR) in cancer stem-like cells (CSCs). nih.govnih.gov

Table 3: Sulpiride in Breast Cancer Xenograft Models

| Xenograft Model | Cancer Type | Key Finding | Source |

|---|---|---|---|

| MCF-7/Adr | Drug-Resistant Breast Cancer | Sulpiride decreased the proportion of cancer stem-like cells and enhanced the anti-tumor effect of dexamethasone (B1670325). | nih.govnih.gov |

| 4T1 | Metastatic Breast Cancer | Combination of sulpiride and dexamethasone inhibited lung metastasis. | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Neuropharmacological and Behavioral Assays in Preclinical Studies

A variety of specialized assays are used in preclinical studies to quantify the effects of this compound on behavior and neurochemistry. These assays provide objective measures of drug activity related to specific neurological functions.

Behavioral Despair Tests (Forced Swim Test/Tail Suspension Test): These are common screening tests for antidepressants. nih.govdntb.gov.ua In the forced swim test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds typically reducing this duration. (+)-Sulpiride was shown to be effective in this assay. nih.gov

Learned Helplessness: This model exposes animals to inescapable stress, leading to a failure to learn to escape subsequent avoidable stress. nih.gov It models depressive-like states, and performance in this assay can be altered by antidepressant and neuroleptic drugs. nih.gov

Novel Tank Test: Used in zebrafish, this assay measures anxiety-like behavior. nih.gov The fish is placed in a new tank, and behaviors such as time spent in the top versus bottom zones and freezing are recorded. Anxiolytic compounds like sulpiride typically increase exploration of the upper, more exposed areas. nih.gov

Open Field Test: This assay assesses general locomotor activity, exploration, and anxiety. nih.gov In schizophrenia models, it is used to measure hyperactivity and habituation to a new environment. Sulpiride was shown to restore habituation disturbances in the MAM-E17 rat model. nih.gov

Conditioned Place Preference (CPP): This test is used to measure the rewarding or aversive properties of a drug. However, in the MAM-E17 model, sulpiride did not induce CPP, unlike in neurotypical control animals. nih.gov

Motion Sickness Models: In squirrel monkeys, horizontal rotation is used as a terrestrial model of space motion sickness. L-sulpiride was evaluated for its anti-emetic properties in this model. nih.gov

Neurochemical Analysis: Following behavioral assays, brain tissue can be analyzed to measure levels of neurotransmitters and their metabolites. In zebrafish studies with sulpiride, whole-brain levels of dopamine, serotonin, norepinephrine, and their metabolites were quantified to correlate behavioral effects with neurochemical changes. nih.gov

Table 4: Summary of Preclinical Assays Used in Sulpiride Studies

| Assay Type | Purpose | Model Organism | Key Sulpiride Finding | Source |

|---|---|---|---|---|

| Forced Swim Test | Screen for antidepressant activity | Rat | (+)-Sulpiride reduced immobility. | nih.gov |

| Novel Tank Test | Measure anxiety-like behavior | Zebrafish | Sulpiride showed anxiolytic-like effects. | nih.gov |

| Open Field Test | Assess locomotion and habituation | Rat | Sulpiride restored habituation in a schizophrenia model. | nih.gov |

| Canine Cataplexy Monitoring | Quantify narcolepsy symptoms | Dog | Sulpiride reduced cataplexy without affecting REM sleep. | nih.govresearchgate.net |

| Horizontal Rotation | Induce motion sickness | Squirrel Monkey | L-sulpiride abolished motion-induced emesis. | nih.gov |

This table is interactive. Click on the headers to sort.

Ex Vivo and In Vivo Receptor Occupancy Studies in Animal Models (e.g., PET studies)

To elucidate the pharmacological profile of this compound, preclinical research has extensively utilized ex vivo and in vivo receptor occupancy studies in various animal models. These investigations are crucial for understanding the compound's engagement with its primary target, the dopamine D2 receptor, and for correlating this engagement with its behavioral effects. Methodologies such as autoradiography and Positron Emission Tomography (PET) have been instrumental in quantifying the degree to which sulpiride binds to D2 receptors in the brain at different dose levels.

Ex vivo studies typically involve administering sulpiride to an animal, and after a specific time, examining the brain tissue to measure the amount of receptor binding. Autoradiography with radiolabeled ligands that bind to dopamine D2 receptors, such as [3H]sulpiride itself, has been a key technique. For instance, studies in rats have employed quantitative autoradiography to map the distribution of D2 receptors and to assess how sulpiride competes with these radioligands for binding sites. nih.gov This method allows for a detailed anatomical visualization of receptor occupancy in different brain regions.

In vivo studies, on the other hand, measure receptor occupancy in living animals, often over time. PET imaging is a powerful in vivo technique that has been used to study the receptor occupancy of antipsychotic drugs. While many PET studies involving sulpiride have been conducted in human subjects, the principles and methodologies are adapted for preclinical animal models. nih.gov These studies involve the use of a radiotracer that binds to D2 receptors, and the displacement of this tracer by sulpiride is measured to calculate the percentage of receptor occupancy.

Research findings from these studies have provided valuable data on the dose-dependent occupancy of D2 receptors by sulpiride. For example, a study in rats demonstrated that at a dose of 60 mg/kg, sulpiride showed a slight but significant reversal of D2 receptor inactivation, indicating a measurable level of receptor occupancy. nih.gov Another study in rats investigated the behavioral effects of sulpiride at doses of 60 mg/kg and 100 mg/kg, which are linked to its action on D2 receptors. researchgate.net

The data gathered from these preclinical models are essential for establishing the relationship between the dose of sulpiride, the resulting concentration in the brain, the percentage of D2 receptor occupancy, and the observed pharmacological effects. This information is critical for predicting clinically relevant dosages and for the development of novel antipsychotic agents with optimized receptor occupancy profiles.

Detailed Research Findings in Preclinical Models

The following tables summarize key findings from ex vivo and in vivo studies on this compound in animal models.

In Vitro Receptor Binding Affinity of Sulpiride

| Compound | Receptor | Animal Model/Tissue | Methodology | Ki (nM) |

|---|---|---|---|---|

| (-)-Sulpiride | Dopamine D2 Receptor | Rat | [3H]spiperone binding assay | 39 |

In Vivo Dopamine D2 Receptor Occupancy of Sulpiride in Rats

| Dose (mg/kg) | Route of Administration | Time Point | Brain Region | Receptor Occupancy (%) | Methodology | Key Observation |

|---|---|---|---|---|---|---|